molecular formula C7H7NO5S B2820789 2-Hydroxy-5-sulfamoylbenzoic acid CAS No. 5378-41-6

2-Hydroxy-5-sulfamoylbenzoic acid

Cat. No. B2820789
Key on ui cas rn: 5378-41-6
M. Wt: 217.2
InChI Key: WKQMYKUTVQZUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04990523

Procedure details

A mixture of 2-methoxy-5-sulfamoylbenzoic acid (58 g, 0.25 mole), 48% hydrobromic acid (150 ml), and acetic acid (150 ml) was heated to reflux for five hours. The progress of reaction was checked by thin layer chromatography (silica gel, 7:2:1 ethylacetate/methanol/29% ammonium hydroxide). Upon cooling, a solid crystallized out which was collected by filtration, and rinsed with cold water. This solid was dissolved in hot water (≤85° C.) and filtered through Celite® and recrystallized from the cool filtrate. Some of the recrystallized material was crystallized once more by dissolving in methanol, filtering, and mixing with excess amount of 1,1,1-trichloroethane. The mixture was evaporated to remove most of the methanol, and the resulting crystallizing mixture was stirred in ice bath. The solid was collected by filtration and rinsed with 1,1,1-trichloroethane, vacuum pumped at room temperature overnight to give a white solid, mp 234°-235° C.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
ethylacetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].Br.C(O)(=O)C>C(OC(=O)C)C.CO>[NH2:13][S:12]([C:9]1[CH:10]=[CH:11][C:3]([OH:2])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6])(=[O:14])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)S(N)(=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
Br
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ethylacetate methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O.CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred in ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The progress of reaction
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a solid crystallized out which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
rinsed with cold water
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in hot water (≤85° C.)
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CUSTOM
Type
CUSTOM
Details
recrystallized from the cool filtrate
CUSTOM
Type
CUSTOM
Details
Some of the recrystallized material was crystallized once more
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in methanol
FILTRATION
Type
FILTRATION
Details
filtering
ADDITION
Type
ADDITION
Details
mixing with excess amount of 1,1,1-trichloroethane
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove most of the methanol
CUSTOM
Type
CUSTOM
Details
the resulting crystallizing mixture
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with 1,1,1-trichloroethane, vacuum
CUSTOM
Type
CUSTOM
Details
to give a white solid, mp 234°-235° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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